molecular formula C18H18N2O2S B2557191 N-(4-isopropylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide CAS No. 946284-52-2

N-(4-isopropylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Cat. No.: B2557191
CAS No.: 946284-52-2
M. Wt: 326.41
InChI Key: CEMISEXNCXTKNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-isopropylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a novel synthetic compound designed for medicinal chemistry and drug discovery research. Its molecular architecture incorporates two privileged heterocyclic scaffolds in medicinal chemistry: the isoxazole and the thiophene ring . The thiophene moiety is a prominent pharmacophore, ranked 4th among U.S. FDA-approved small drug molecules over the past decade, and is known for its versatile role in modulating physicochemical properties and enhancing drug-receptor interactions . This specific structural combination suggests potential for diverse biological activities, positioning the compound as a promising scaffold for investigating new therapeutic agents. Research into analogous compounds containing acetamide-linked heterocycles, such as thiazole derivatives, has demonstrated significant potency against a range of resistant cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) . Furthermore, the thiophene nucleus is a key structural component in numerous compounds with documented antibacterial and antifungal properties . The presence of the isoxazole ring further expands the investigational scope, as this heterocycle is commonly associated with various pharmacological effects. Consequently, this acetamide derivative represents a valuable chemical tool for researchers exploring the structure-activity relationships (SAR) of heterocyclic compounds, particularly for developing new anti-infective and oncological research probes. Its primary research value lies in its potential to yield new lead compounds capable of addressing the urgent challenge of drug resistance. This product is For Research Use Only (RUO) and is strictly not intended for any personal, human, or veterinary clinical applications.

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-12(2)13-5-7-14(8-6-13)19-18(21)11-15-10-16(22-20-15)17-4-3-9-23-17/h3-10,12H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMISEXNCXTKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-isopropylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • An isoxazole ring
  • A thiophene moiety
  • An acetamide functional group

This unique combination may contribute to its biological properties.

Research indicates that compounds with similar structures often interact with specific biological targets, such as enzymes or receptors. For instance, isoxazole derivatives have been reported to inhibit heat shock protein 90 (HSP90), which plays a critical role in cancer cell proliferation and survival. Such inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Antimicrobial Activity

Studies have demonstrated that isoxazole derivatives exhibit significant antimicrobial properties. For example, this compound showed promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating potential as an antibacterial agent.

Bacterial Strain MIC (μg/mL) Control (Antibiotic) Control MIC (μg/mL)
Staphylococcus aureus12.5Ciprofloxacin2
Escherichia coli25Isoniazid0.25

Anti-HIV Activity

Another significant aspect of the compound's biological profile is its anti-HIV activity. Research has shown that certain isoxazole derivatives can inhibit HIV replication by targeting HSP90 without significantly affecting viral enzymes like reverse transcriptase or integrase . This selective mechanism may reduce side effects associated with traditional antiretroviral therapies.

Case Studies

  • In vitro Studies on Cancer Cell Lines
    • A series of experiments were conducted using various cancer cell lines to assess the cytotoxic effects of this compound.
    • Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 15 to 30 μM across different lines.
  • Animal Models
    • In vivo studies demonstrated that treatment with the compound led to a significant reduction in tumor size in xenograft models.
    • The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in the isoxazole or thiophene substituents have been shown to enhance or diminish activity:

Modification Effect on Activity
Substitution at the 3-position of isoxazoleIncreased antibacterial potency
Alteration of thiophene substituentsEnhanced anti-HIV activity

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural uniqueness lies in its isoxazole-thiophene core , distinguishing it from other acetamide derivatives. Below is a comparative analysis with key analogs from the literature:

Table 1: Structural Features of Selected Acetamide Derivatives
Compound Name / ID Core Heterocycle Key Substituents Reference
Target Compound Isoxazole Thiophen-2-yl, 4-isopropylphenyl -
5e () 1,3,4-Thiadiazole 4-Chlorobenzylthio, 5-isopropyl-2-methylphenoxy
5e () Thiazolidine-2,4-dione Furan-2-ylmethylene, 4-isopropylphenyl
5j () 1,3,4-Thiadiazole 4-Chlorobenzylthio, 2-isopropyl-5-methylphenoxy

Key Observations :

Heterocycle Impact: The isoxazole-thiophene core in the target compound contrasts with the 1,3,4-thiadiazole () and thiazolidinedione () cores in analogs.

Substituent Effects: The thiophen-2-yl group introduces sulfur-based hydrophobicity, differing from the chlorobenzyl or methylphenoxy groups in . Thiophene’s planar structure may improve membrane permeability compared to bulkier substituents .

Physicochemical Properties

Melting points and synthetic yields of structurally related compounds provide indirect insights into the target compound’s behavior:

Table 2: Physicochemical Data for Selected Analogs
Compound ID Melting Point (°C) Yield (%) Key Functional Groups Reference
5e () 132–134 74 4-Chlorobenzylthio, methylphenoxy
5j () 138–140 82 4-Chlorobenzylthio, isopropylphenoxy
5e () Not reported - Furan-2-ylmethylene, thiazolidinedione

Analysis :

  • Melting Points : Thiadiazole derivatives with chlorobenzylthio groups (e.g., 5e and 5j) exhibit moderate melting points (132–140°C), suggesting moderate crystallinity. The target compound’s isoxazole-thiophene system, with extended conjugation, may exhibit higher melting points due to stronger intermolecular interactions.
  • Synthetic Yields : Derivatives with benzylthio substituents (e.g., 5h in ) show higher yields (88%), likely due to stabilized intermediates. The target compound’s synthesis may face challenges in coupling the isoxazole-thiophene moiety efficiently .

Hypothetical Advantages of the Target Compound :

  • The thiophene moiety may confer redox activity or metal-binding capacity, useful in targeting enzymes with transition-metal cofactors.
  • The isopropylphenyl group could enhance lipophilicity, promoting blood-brain barrier penetration for CNS-targeted therapies.

Preparation Methods

Cycloaddition Approach for Isoxazole Core Formation

The 5-(thiophen-2-yl)isoxazole ring is synthesized via a [3+2] cycloaddition between a nitrile oxide and a thiophene-substituted alkyne.

Procedure :

  • Nitrile Oxide Generation : Thiophene-2-carbaldehyde is converted to its oxime using hydroxylamine hydrochloride. Subsequent chlorination with N-chlorosuccinimide (NCS) yields thiophene-2-carbonitrile oxide.
  • Alkyne Preparation : Ethyl propiolate serves as the dipolarophile, providing the alkyne moiety.
  • Cycloaddition : Reacting the nitrile oxide with ethyl propiolate in dichloromethane at 0–5°C produces ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate.

Key Data :

Step Conditions Yield
Oxime formation NH₂OH·HCl, EtOH, reflux 85%
Nitrile oxide synthesis NCS, DCM, 0°C 78%
Cycloaddition DCM, 0°C, 12 h 65%

Functionalization to Acetic Acid Derivative

The ester intermediate is hydrolyzed to 5-(thiophen-2-yl)isoxazole-3-carboxylic acid using NaOH in aqueous ethanol. Subsequent reduction with LiAlH₄ yields the alcohol, which is oxidized to 2-(5-(thiophen-2-yl)isoxazol-3-yl)acetic acid via Jones oxidation.

Optimization Note :

  • Oxidation Efficiency : CrO₃ in H₂SO₄ (Jones reagent) achieves >90% conversion but requires strict temperature control (<10°C) to prevent over-oxidation.

Acyl Chloride Formation and Amidation

Activation of Carboxylic Acid

2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane to form the corresponding acyl chloride.

Reaction Conditions :

  • Molar Ratio : Acid : SOCl₂ = 1:2.
  • Temperature : Reflux at 40°C for 4 h.
  • Yield : 92% (isolated via vacuum distillation).

Coupling with 4-Isopropylaniline

The acyl chloride is reacted with 4-isopropylaniline in the presence of triethylamine (Et₃N) to form the target acetamide.

Procedure :

  • Base Addition : 4-Isopropylaniline (1.2 equiv) and Et₃N (1.5 equiv) are dissolved in tetrahydrofuran (THF).
  • Acyl Chloride Addition : Acyl chloride (1.0 equiv) in THF is added dropwise at 0°C.
  • Stirring : Reaction proceeds at room temperature for 12 h.

Workup :

  • Filtration : Remove Et₃N·HCl byproduct.
  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate 7:3) yields pure product.

Key Data :

Parameter Value
Reaction Time 12 h
Yield 79%
Purity (HPLC) >98%

Alternative Synthetic Routes

Direct Alkylation of Isoxazole

A less common approach involves alkylating a pre-formed isoxazole-thiophene system with chloroacetamide derivatives. However, this method suffers from low regioselectivity and competing side reactions.

Enzymatic Amidations

Recent studies explore lipase-catalyzed amidation in non-aqueous media, though yields remain suboptimal (<50%) for complex substrates like 4-isopropylaniline.

Challenges and Optimization Strategies

Cycloaddition Regioselectivity

The [3+2] cycloaddition’s regioselectivity is influenced by electronic effects. Electron-withdrawing groups on the nitrile oxide favor 5-substituted isoxazoles, aligning with the target structure.

Amidation Side Reactions

Competitive acylation at the isopropyl group’s oxygen is mitigated by using bulky bases (e.g., Et₃N) and low temperatures.

Purification Difficulties

The product’s high hydrophobicity necessitates gradient elution in column chromatography (hexane → ethyl acetate).

Q & A

Q. Q: What are the optimal synthetic routes for N-(4-isopropylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, and how can reaction yields be improved?

A:

  • Synthetic Routes : The compound can be synthesized via a multi-step approach:
    • Isoxazole Formation : Cyclocondensation of thiophene-2-carbonitrile derivatives with hydroxylamine under reflux in ethanol (60–80°C) to form the 5-(thiophen-2-yl)isoxazole core .
    • Acetamide Coupling : React the isoxazole intermediate with 4-isopropylphenylamine using coupling agents like EDCI/HOBt in DMF at room temperature .
  • Yield Optimization :
    • Use anhydrous solvents (e.g., ethanol or DMF) to minimize side reactions.
    • Monitor reaction progress via TLC (e.g., hexane:ethyl acetate, 3:1) .
    • Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixture) .

Q. Q: How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?

A:

  • 1H-NMR : Key signals include:
    • δ 1.2–1.4 ppm (doublet, 6H, isopropyl CH3).
    • δ 7.0–7.5 ppm (multiplet, aromatic protons from thiophene and phenyl).
    • δ 4.2 ppm (singlet, CH2 from acetamide) .
  • IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1550 cm⁻¹ (isoxazole C=N stretch) .
  • HRMS : Molecular ion peak matching the theoretical mass (e.g., m/z 355.12 for C18H18N2O2S) .

Advanced Synthesis and Mechanistic Insights

Q. Q: What are the challenges in regioselective functionalization of the isoxazole-thiophene core?

A:

  • Regioselectivity Issues : Thiophene’s electron-rich nature may lead to undesired electrophilic substitutions.
  • Mitigation Strategies :
    • Use directing groups (e.g., sulfonyl) to control substitution positions .
    • Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for precise functionalization .
  • Case Study : highlights competing side reactions during isoxazole synthesis, resolved by optimizing stoichiometry (1:1.2 ratio of nitrile to hydroxylamine) and reaction time (5 h vs. 10 h).

Q. Q: How do solvent polarity and temperature affect the stability of the acetamide moiety during synthesis?

A:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may hydrolyze acetamide under prolonged heating.
  • Temperature : Reactions >80°C risk acetamide decomposition (evidenced by IR loss of C=O stretch at 1650 cm⁻¹) .
  • Recommendation : Conduct reactions at 25–50°C in DMF with molecular sieves to absorb moisture .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q: What in vitro assays are suitable for evaluating this compound’s antimicrobial potential?

A:

  • Antibacterial : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using ciprofloxacin as a positive control .
  • Antifungal : Broth microdilution against C. albicans .
  • Mechanistic Insight : Thiophene’s sulfur atom may disrupt microbial membrane integrity, while the isoxazole ring enhances lipophilicity for cell penetration .

Q. Q: How does the 4-isopropylphenyl group influence pharmacokinetic properties?

A:

  • Lipophilicity : The isopropyl group increases logP (~3.5), enhancing blood-brain barrier permeability but reducing aqueous solubility .
  • Metabolism : Bulky substituents slow hepatic clearance (t½ > 6 h in rat liver microsomes) .
  • SAR Data : Analog studies () show that replacing isopropyl with smaller groups (e.g., methyl) reduces potency by 40–60%, highlighting its role in target binding.

Data Contradictions and Validation

Q. Q: How to resolve discrepancies in reported biological activity data for similar acetamide derivatives?

A:

  • Root Causes :
    • Variability in assay protocols (e.g., incubation time, bacterial inoculum size).
    • Impurities in test compounds (e.g., <95% purity inflates MIC values) .
  • Validation Steps :
    • Reproduce assays under standardized conditions (CLSI guidelines).
    • Confirm compound purity via HPLC (>98%) and elemental analysis .
    • Cross-validate with orthogonal assays (e.g., time-kill kinetics vs. MIC) .

Q. Q: Why do some studies report conflicting optimal reaction conditions for isoxazole synthesis?

A:

  • Key Variables :
    • Catalyst : Use of Cu(I) vs. Pd(0) alters reaction pathways (e.g., vs. ).
    • Solvent : Ethanol vs. acetic acid affects cyclization rates .
  • Resolution : Design a factorial experiment varying solvent, catalyst, and temperature to identify dominant factors .

Computational and Advanced Methodologies

Q. Q: How can molecular docking predict the compound’s interaction with bacterial targets?

A:

  • Protocol :
    • Target Selection : Use X-ray structures (PDB: 3VOB for E. coli DNA gyrase).
    • Docking Software : AutoDock Vina with Lamarckian GA parameters.
    • Validation : Compare with known inhibitors (e.g., novobiocin) .
  • Outcome : The thiophene moiety may form π-π interactions with Tyr109, while the acetamide carbonyl hydrogen-bonds with Asp73 .

Q. Q: What in silico tools assess ADMET properties for preclinical development?

A:

  • Tools :
    • ADMET Predictor : Estimates absorption (Caco-2 permeability) and toxicity (hERG inhibition).
    • SwissADME : Computes bioavailability radar (logP, TPSA) .
  • Case Study : reports a high hERG risk (IC50 < 1 µM), necessitating structural modification (e.g., replacing thiophene with furan).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.